3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione
Description
3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione is a hydrazone derivative characterized by a pentane-2,4-dione backbone conjugated with a 3-(trifluoromethyl)phenyl hydrazine-ylidene group. Its molecular formula is C₁₂H₁₀F₃N₂O₂, and it features a planar hydrazone core stabilized by intramolecular hydrogen bonding .
Properties
IUPAC Name |
(E)-4-hydroxy-3-[[3-(trifluoromethyl)phenyl]diazenyl]pent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-7(18)11(8(2)19)17-16-10-5-3-4-9(6-10)12(13,14)15/h3-6,18H,1-2H3/b11-7+,17-16? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVDHXZGQRRVNO-HOYLCWDPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=CC(=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)C)\N=NC1=CC=CC(=C1)C(F)(F)F)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Mode of Action
It is hypothesized that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.
Pharmacokinetics
Given its molecular weight of 27223, it is likely to have good oral bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects.
Biological Activity
3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione (CAS Number: 58534-61-5) is a hydrazone derivative notable for its potential biological activities. With a molecular formula of C₁₂H₁₁F₃N₂O₂ and a molar mass of 272.22 g/mol, this compound has garnered interest in various fields of medicinal chemistry, particularly for its antimicrobial and enzyme inhibitory properties.
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The following table summarizes key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁F₃N₂O₂ |
| Molar Mass | 272.22 g/mol |
| Density | 1.27 ± 0.1 g/cm³ (predicted) |
| Boiling Point | 325.1 ± 52.0 °C (predicted) |
| pKa | 4.79 ± 0.10 (predicted) |
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing primarily on its antimicrobial and enzyme inhibition capabilities.
Antimicrobial Activity
Research indicates that hydrazone derivatives, including those containing trifluoromethyl groups, exhibit significant antimicrobial properties against various pathogens.
Case Study: Antimicrobial Screening
In a comparative study involving several hydrazone derivatives, the compound demonstrated moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from 62.5 µM to over 250 µM depending on the specific strain tested . Notably, compounds with similar structural motifs have shown effectiveness against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been a focal point of research, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Enzyme Inhibition Study
A study reported that derivatives similar to this compound exhibited IC50 values for AChE inhibition ranging from 27.04 µM to 106.75 µM. Some compounds showed lower IC50 values than rivastigmine, a clinically used AChE inhibitor . The structure-activity relationship indicated that the presence of the trifluoromethyl group significantly contributed to the inhibitory potency.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific target enzymes or microbial pathways. For instance, the inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission which can be beneficial in neurodegenerative diseases . Furthermore, the antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s -CF₃ group contrasts with electron-donating (e.g., -OCH₃ in ) or strongly electron-withdrawing (e.g., -NO₂ in ) groups in analogs.
Electronic Effects and Reactivity
The -CF₃ group induces significant electron withdrawal, altering the electron density of the phenyl ring and adjacent hydrazone moiety. This contrasts with analogs:
- Nitro Substituents : Stronger electron withdrawal than -CF₃, increasing electrophilicity and reactivity in nucleophilic substitutions .
- Hydroxyl/Methoxy Groups : Electron-donating effects enhance solubility in polar solvents but reduce metabolic stability compared to -CF₃ .
- Carboxyphenyl Schiff Bases : Intramolecular H-bonding stabilizes the planar core, while substituent position (ortho/meta/para) dictates supramolecular packing .
Reactivity Implications :
- The target compound’s -CF₃ group may moderate reactivity compared to nitro analogs, balancing stability and electrophilicity.
- Hydrazone tautomerism is likely influenced by substituent electronic effects, affecting tautomeric equilibrium and interaction with biological targets .
Physical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
